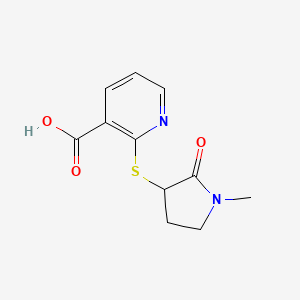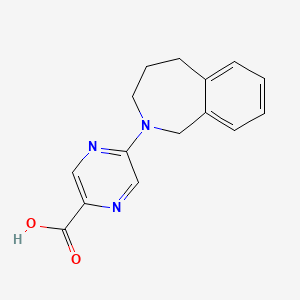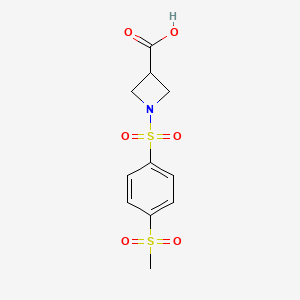
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid, also known as MSAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidine carboxylic acids, which are known for their unique chemical and biological properties. In
Wissenschaftliche Forschungsanwendungen
1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid has been studied for its potential applications in several areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic effects. This compound has also been studied for its potential use as a scaffold for the design of novel drugs that target specific biological pathways. In addition, this compound has been investigated for its potential use as a tool for studying protein-protein interactions and for the development of new diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been shown to modulate the activity of several other enzymes and receptors involved in the inflammatory response, including phospholipase A2, lipoxygenase, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in several animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and to protect against tissue damage in several animal models of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of assays and experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound is its high cost, which may limit its use in larger-scale experiments. In addition, this compound has a relatively short half-life in vivo, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid. One area of interest is the development of novel drugs based on the scaffold of this compound. Several studies have shown that this compound can be modified to improve its potency and selectivity, making it a promising scaffold for drug discovery. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and for the development of new diagnostic tools. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which may pave the way for its use in clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic effects, and has been investigated for its potential use as a scaffold for drug discovery and as a tool for studying protein-protein interactions. While there are limitations to its use in lab experiments, this compound remains a promising compound for future research.
Synthesemethoden
The synthesis method of 1-(4-Methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid involves several steps, including the reaction of 4-methylsulfonylphenylhydrazine with ethyl chloroacetate to form 1-(4-methylsulfonylphenyl)hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with sulfuric acid to form this compound. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylphenyl)sulfonylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c1-19(15,16)9-2-4-10(5-3-9)20(17,18)12-6-8(7-12)11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSKECJPSBEPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

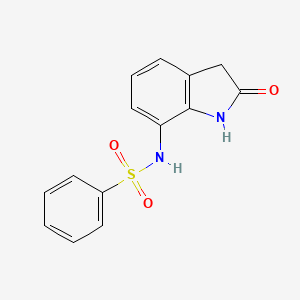
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
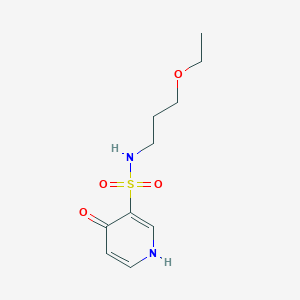
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
